1-(4-ethoxyphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione
Description
The compound 1-(4-ethoxyphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione core substituted with a 4-ethoxyphenyl group at position 1 and a 4H-1,2,4-triazole ring at position 3 via a sulfanyl (-S-) linkage. The triazole ring is further substituted with a 3-methylphenyl group (Figure 1). This structure combines heterocyclic motifs known for diverse bioactivities, including antimicrobial and antiviral properties .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-3-28-16-9-7-15(8-10-16)25-18(26)12-17(20(25)27)29-21-22-19(23-24-21)14-6-4-5-13(2)11-14/h4-11,17H,3,12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYWMOOANWIOGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NNC(=N3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethoxyphenyl)-3-{[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrrolidine-2,5-dione is a compound that belongs to the class of triazole derivatives. This class has garnered significant attention due to its diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound can be represented as follows:
This molecular structure includes a pyrrolidine ring, a triazole moiety, and an ethoxyphenyl group, which are essential for its biological function.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in oncology. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. For example:
- IC50 Values : In vitro studies indicated that related triazole compounds exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines respectively .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 6.2 |
| Compound B | T47D | 27.3 |
Antifungal and Antibacterial Properties
The triazole moiety is well-known for its antifungal properties. Compounds with similar structures have been tested against various fungal strains. The mechanism often involves inhibition of ergosterol synthesis in fungal cell membranes.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Many triazoles act as enzyme inhibitors in metabolic pathways crucial for pathogen survival.
- Cell Cycle Disruption : Some derivatives induce apoptosis in cancer cells by disrupting the cell cycle.
- Protein Interaction : Molecular dynamics simulations have shown that these compounds interact with target proteins primarily through hydrophobic contacts.
Study on Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, a series of triazole derivatives were synthesized and screened for anticancer activity. The study found that specific substitutions on the phenyl ring significantly enhanced cytotoxicity against multiple cancer cell lines .
Study on Antifungal Activity
Another research focused on the antifungal efficacy of triazole derivatives showed that certain compounds exhibited potent activity against Candida albicans with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Pyrrolidine-2,5-dione Derivatives
- 1-Benzyl-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-4-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione (): Substitutions: Benzyl group at position 1, piperazinyl-pyridine at position 3, and 4-chlorophenyl sulfanyl at position 3.
Triazole-Pyridine Hybrids
Substituent Effects on Bioactivity
Physicochemical Comparison
*logP values estimated using fragment-based methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
